molecular formula C16H12N2O2S2 B10983213 N-(5,6-Dihydro-4H-cyclopenta[D][1,3]thiazol-2-YL)-1-oxo-1H-isothiochromene-3-carboxamide

N-(5,6-Dihydro-4H-cyclopenta[D][1,3]thiazol-2-YL)-1-oxo-1H-isothiochromene-3-carboxamide

Cat. No.: B10983213
M. Wt: 328.4 g/mol
InChI Key: LKAUPMBPHQJJJF-UHFFFAOYSA-N
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Description

N-(5,6-Dihydro-4H-cyclopenta[D][1,3]thiazol-2-YL)-1-oxo-1H-isothiochromene-3-carboxamide is a complex organic compound that features a unique combination of thiazole and isothiochromene structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5,6-Dihydro-4H-cyclopenta[D][1,3]thiazol-2-YL)-1-oxo-1H-isothiochromene-3-carboxamide typically involves multi-step organic reactionsCommon reagents used in these reactions include thionyl chloride, amines, and various catalysts to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to increase yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

N-(5,6-Dihydro-4H-cyclopenta[D][1,3]thiazol-2-YL)-1-oxo-1H-isothiochromene-3-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions may produce thiols or amines .

Scientific Research Applications

N-(5,6-Dihydro-4H-cyclopenta[D][1,3]thiazol-2-YL)-1-oxo-1H-isothiochromene-3-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(5,6-Dihydro-4H-cyclopenta[D][1,3]thiazol-2-YL)-1-oxo-1H-isothiochromene-3-carboxamide involves its interaction with specific molecular targets and pathways. The thiazole ring is known to interact with various enzymes and receptors, potentially inhibiting their activity. This can lead to the disruption of cellular processes, such as DNA replication and protein synthesis, which may explain its antimicrobial and anticancer properties .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thiazole and isothiochromene derivatives, such as:

Uniqueness

What sets N-(5,6-Dihydro-4H-cyclopenta[D][1,3]thiazol-2-YL)-1-oxo-1H-isothiochromene-3-carboxamide apart is its unique combination of thiazole and isothiochromene structures, which may confer distinct chemical and biological properties.

Properties

Molecular Formula

C16H12N2O2S2

Molecular Weight

328.4 g/mol

IUPAC Name

N-(5,6-dihydro-4H-cyclopenta[d][1,3]thiazol-2-yl)-1-oxoisothiochromene-3-carboxamide

InChI

InChI=1S/C16H12N2O2S2/c19-14(18-16-17-11-6-3-7-12(11)22-16)13-8-9-4-1-2-5-10(9)15(20)21-13/h1-2,4-5,8H,3,6-7H2,(H,17,18,19)

InChI Key

LKAUPMBPHQJJJF-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C1)SC(=N2)NC(=O)C3=CC4=CC=CC=C4C(=O)S3

Origin of Product

United States

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